1-(2,5-Diethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine
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Overview
Description
1-(2,5-Diethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a sulfonyl group attached to a piperazine ring, which is further substituted with diethoxyphenyl and methylphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Diethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency. The use of solid-phase synthesis allows for the simultaneous production of multiple derivatives, while photocatalytic synthesis offers a greener alternative by utilizing light as a catalyst .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Diethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(2,5-Diethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2,5-Diethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also interact with neurotransmitter receptors, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine
- 1-(2,4-Dimethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine
- 1-(2,5-Diethoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
Uniqueness
1-(2,5-Diethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine is unique due to its specific substitution pattern on the aromatic rings and the presence of both diethoxy and methyl groups. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-4-26-18-10-11-20(27-5-2)21(16-18)28(24,25)23-14-12-22(13-15-23)19-9-7-6-8-17(19)3/h6-11,16H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCDACLXUNSOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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